Trovafloxacin mesylate

Catalog No.
S545988
CAS No.
M.F
C21H19F3N4O6S
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trovafloxacin mesylate

Product Name

Trovafloxacin mesylate

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C21H19F3N4O6S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N

SMILES

CS(=O)(=O)[O-].C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Synonyms

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Methanesulfonate; CP 99219; CP 99219-27; Trovafloxacin Methanesulfonate; Trovafloxacin Monomethanesulfonate; Trov

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Mechanism of Action:

Trovafloxacin mesylate is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves inhibiting bacterial DNA replication by targeting two essential enzymes: DNA gyrase and topoisomerase IV. These enzymes play a crucial role in unwinding and manipulating DNA during bacterial cell division. Trovafloxacin forms a stable complex with these enzymes, hindering their ability to function and ultimately halting bacterial growth [Source: ].

Antibacterial Activity:

Research demonstrates that trovafloxacin mesylate exhibits potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. This includes various pathogens responsible for respiratory tract infections, urinary tract infections, skin and soft tissue infections, and others [Source: ]. However, it is crucial to note that the emergence of bacterial resistance has limited its clinical use.

Research Applications beyond Antibacterial Activity:

While not currently used clinically, trovafloxacin mesylate holds potential for research applications beyond its original purpose as an antibiotic. Studies have identified its ability to:

  • Increase mitochondrial activity: Trovafloxacin has been shown to increase the production of nitric oxide (NO) and calcium (Ca2+) in human liver cells, potentially impacting mitochondrial function [Source: ].
  • Inhibit Panx-1 channels: Trovafloxacin acts as a potent inhibitor of Panx-1 channels, which are involved in various cellular processes, including communication and inflammation. This finding suggests potential research avenues in understanding Panx-1 function and its role in various diseases [Source: ].

Trovafloxacin mesylate is a broad-spectrum antibiotic belonging to the fluoroquinolone class, which is characterized by its ability to inhibit bacterial DNA synthesis. This compound, sold under the brand name Trovan, was developed by Pfizer and is chemically defined as 7-[(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid; methanesulfonic acid. Its empirical formula is C21H19F3N4O6SC_{21}H_{19}F_{3}N_{4}O_{6}S with a molecular weight of approximately 512.46 g/mol .

Trovafloxacin acts as a bactericidal antibiotic by inhibiting the enzymes DNA gyrase and topoisomerase IV in bacteria. These enzymes are essential for bacterial DNA replication. By blocking their activity, trovafloxacin prevents bacteria from replicating their DNA, leading to cell death [, ].

  • 1,3-Dipolar Cycloaddition: Ethyl diazoacetate reacts with N-Cbz-3-pyrroline to form a pyrrazolidine intermediate.
  • Pyrolysis: This step leads to the formation of a cyclopropylpyrrolidine ring through nitrogen loss.
  • Saponification: The ester group is converted into a carboxylic acid.
  • Curtius Rearrangement: The carboxylic acid reacts with diphenylphosphoryl azide to produce a transient isocyanate.
  • Catalytic Hydrogenation: This process removes protecting groups to yield the final product .

Trovafloxacin mesylate exhibits potent antibacterial activity primarily through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound has shown effectiveness against a wide range of Gram-positive organisms and some Gram-negative bacteria, although it was noted for better efficacy against Gram-positive strains compared to earlier fluoroquinolones like ciprofloxacin .

The synthesis methods for trovafloxacin mesylate are complex and involve multiple steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as ethyl diazoacetate and N-Cbz-3-pyrroline.
  • Intermediate Formation: Key intermediates are generated through cycloaddition and rearrangement reactions.
  • Final Product Isolation: The final product is isolated through purification techniques such as crystallization or chromatography .

Research on interaction studies has shown that trovafloxacin can exhibit cross-resistance with other fluoroquinolones. In vitro studies indicate that resistance develops slowly through multiple-step mutations. Notably, some microorganisms resistant to other fluoroquinolones may still be susceptible to trovafloxacin, highlighting its unique profile among this class of antibiotics .

Trovafloxacin mesylate can be compared with other fluoroquinolones based on their structures and antibacterial activities. Here are some notable compounds:

Compound NameMain ActivityUnique Features
CiprofloxacinBroad-spectrum against Gram-negative bacteriaOlder generation fluoroquinolone; less effective against Gram-positive bacteria
LevofloxacinBroad-spectrumImproved activity against Gram-positive bacteria
MoxifloxacinBroad-spectrumEnhanced activity against anaerobes; longer half-life
GatifloxacinBroad-spectrumEffective against respiratory pathogens

Molecular Properties and Physical Characteristics

PropertyValueReference
Molecular Formula (Base)C₂₀H₁₅F₃N₄O₃ [25]
Molecular Formula (Mesylate)C₂₁H₁₉F₃N₄O₆S [29]
Molecular Weight (Base)416.35 g/mol [25]
Molecular Weight (Mesylate)512.46 g/mol [29]
CAS Number (Base)147059-72-1 [25]
CAS Number (Mesylate)147059-75-4 [29]
Melting Point246°C [25]
Density1.612 g/cm³ [25]

Synthetic Pathways and Reaction Schemes

The synthesis of trovafloxacin involves multiple sophisticated transformations centered around the construction of the azabicyclohexane ring system and its subsequent coupling with the naphthyridone core [1] [7]. The primary synthetic strategy employs a 1,3-dipolar cycloaddition reaction as the key ring-forming step, followed by stereochemical control and functional group manipulations [1].

The overall synthetic sequence begins with the preparation of the azabicyclohexane precursor through dipolar cycloaddition methodology [1]. Ethyl diazoacetate undergoes 1,3-dipolar cycloaddition with N-carbobenzyloxy-3-pyrroline to afford the pyrazolidine intermediate [1]. Subsequent pyrolysis results in nitrogen elimination and formation of the characteristic cyclopropylpyrrolidine ring system [1]. The stereochemistry of this ring formation reflects thermodynamic control, with the cis ring fusion representing the most stable arrangement [1].

Following cyclopropane formation, the ester functionality undergoes saponification to yield the corresponding carboxylic acid [1]. This acid derivative then participates in a Curtius rearrangement using diphenylphosphoryl azide to generate the transient isocyanate intermediate [1] [18]. The isocyanate rapidly reacts with tert-butanol present in the reaction medium to form the tert-butoxycarbonyl protected amine derivative [1].

Key Intermediates in Trovafloxacin Synthesis

(1α,5α,6α)-3-azabicyclo[3.1.0]hexane Derivatives

The azabicyclohexane scaffold represents the central structural element in trovafloxacin synthesis, with various derivatives serving as crucial intermediates throughout the synthetic sequence [7]. These bicyclic systems are characterized by their rigid three-dimensional structure and defined stereochemistry, which must be precisely controlled during synthesis [7].

Multiple synthetic approaches have been developed for accessing these azabicyclohexane derivatives, with each route offering distinct advantages depending on the desired substitution pattern and protecting group strategy [7]. The synthesis typically involves cycloaddition chemistry followed by functional group transformations to install the required amino functionality at the 6α position [7].

Protected derivatives of the azabicyclohexane system are particularly important, as they allow for selective manipulation of functional groups while maintaining the integrity of the bicyclic core [7]. Common protecting strategies include the use of tert-butoxycarbonyl and carbobenzyloxy groups to mask the amino functionality during subsequent synthetic transformations [7].

6α-nitro-3-azabicyclo[3.1.0]hexane Intermediates

The 6α-nitro-substituted azabicyclohexane intermediates serve as versatile precursors for the synthesis of the corresponding amino derivatives through reduction chemistry [7] [10]. These nitro compounds offer excellent synthetic utility due to the ease of nitro group reduction and the stability of the bicyclic framework under reducing conditions [7].

The synthesis of 6α-nitro-3-azabicyclo[3.1.0]hexane derivatives typically involves the introduction of the nitro group through appropriate substitution reactions or cycloaddition strategies that directly incorporate the nitro functionality [7]. The exo configuration of the nitro group is generally preferred due to steric considerations and synthetic accessibility [7].

Reduction of the nitro group to the corresponding amine can be accomplished through various methodologies, including catalytic hydrogenation, metal-mediated reductions, or transfer hydrogenation protocols [10]. The choice of reduction method depends on the specific substitution pattern and the presence of other reducible functional groups within the molecule [10].

1,3-Dipolar Cycloaddition Mechanisms

The 1,3-dipolar cycloaddition reaction represents the cornerstone methodology for constructing the azabicyclohexane ring system in trovafloxacin synthesis [1]. This reaction involves the cycloaddition of ethyl diazoacetate with N-carbobenzyloxy-3-pyrroline to generate the pyrazolidine intermediate [1].

The mechanism proceeds through a concerted process wherein the dipolar diazoacetate species adds across the double bond of the protected pyrroline substrate [1]. The regioselectivity and stereoselectivity of this transformation are controlled by both electronic and steric factors, with the carbobenzyloxy protecting group playing a crucial role in directing the cycloaddition outcome [1].

Following the initial cycloaddition, the pyrazolidine product undergoes thermal decomposition with elimination of molecular nitrogen to afford the cyclopropylpyrrolidine ring system [1]. This nitrogen extrusion process occurs with retention of the stereochemical information established during the cycloaddition step [1].

The overall transformation demonstrates excellent stereochemical control, with the thermodynamically favored cis ring fusion predominating in the final product [1]. This stereochemical outcome is essential for the biological activity of the target molecule and represents a key advantage of the dipolar cycloaddition approach [1].

Protecting Group Strategies and Removal

Protecting group methodology plays a critical role in trovafloxacin synthesis, enabling selective functionalization and maintaining chemical stability throughout the multi-step sequence [1] [11] [22]. The primary protecting groups employed include carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) derivatives for amino protection [1] [11].

Carbobenzyloxy Protection and Deprotection

The carbobenzyloxy protecting group is introduced early in the synthetic sequence to mask the nitrogen functionality of the pyrroline starting material [1]. This protection is essential for the successful dipolar cycloaddition reaction and subsequent transformations [1]. Removal of the carbobenzyloxy group is accomplished through catalytic hydrogenolysis using palladium on carbon as the catalyst [1] [30].

The hydrogenolysis conditions must be carefully optimized to ensure complete deprotection while avoiding reduction of other sensitive functional groups within the molecule [30]. The reaction typically employs hydrogen gas at atmospheric pressure with the substrate dissolved in an appropriate solvent such as ethanol or methanol [30].

Tert-Butoxycarbonyl Protection and Deprotection

The tert-butoxycarbonyl protecting group is introduced through the Curtius rearrangement sequence, wherein the isocyanate intermediate reacts with tert-butanol to form the carbamate linkage [1] [19]. This protection strategy offers excellent stability under basic conditions while remaining labile to acidic treatment [22].

Deprotection of the tert-butoxycarbonyl group is typically achieved using acidic conditions such as trifluoroacetic acid or hydrochloric acid [22]. The choice of deprotection conditions depends on the compatibility with other functional groups present in the molecule and the desired reaction conditions for subsequent transformations [22].

Protecting Group Summary Table

Protecting GroupIntroduction MethodRemoval ConditionsAdvantages
Carbobenzyloxy (Cbz)Chloroformate reactionCatalytic hydrogenolysisStable to basic conditions
tert-Butoxycarbonyl (Boc)Curtius rearrangementAcidic conditionsMild removal conditions

Acid Salt Formation and Purification

The formation of trovafloxacin mesylate represents the final step in the synthetic sequence, involving the combination of trovafloxacin base with methanesulfonic acid to generate the pharmaceutically relevant salt form [3] [21] [32]. This salt formation process is crucial for improving the physical properties and stability of the final compound [21].

Mesylate Salt Formation

The mesylate salt is prepared through the controlled addition of methanesulfonic acid to trovafloxacin base under appropriate conditions [21] [32]. The reaction typically employs equimolar quantities of the acid and base to ensure complete salt formation [21]. The process may be conducted in various solvents, with the choice depending on the solubility characteristics of both reactants and the desired crystalline form of the product [21].

Alternative acid salts can also be prepared using various mineral and organic acids, including hydrochloric acid, sulfuric acid, tartaric acid, and benzenesulfonic acid [3] [32]. The selection of the appropriate acid salt form depends on factors such as stability, solubility, and crystallization behavior [32].

Purification and Crystallization

Trovafloxacin mesylate exists in multiple polymorphic forms, with forms I and II representing the primary anhydrous crystalline modifications [35]. The interconversion between these polymorphic forms can be monitored using near-infrared spectroscopy, which detects subtle spectral differences between the crystal lattices [35].

The purification process typically involves recrystallization from appropriate solvent systems to obtain the desired polymorphic form with high purity [35]. The crystallization conditions, including temperature, solvent composition, and cooling rate, significantly influence the final crystal form and morphology [21].

Salt Formation and Purification Parameters

ParameterConditionsOutcome
Acid Stoichiometry1:1 molar ratioComplete salt formation
Solvent SystemVariable depending on saltControlled crystallization
Temperature ControlAmbient to elevatedPolymorph selection
Purification MethodRecrystallizationHigh purity product

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

512.09774000 g/mol

Monoisotopic Mass

512.09774000 g/mol

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

0P1LKO80WN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trovafloxacin is a synthetic broad spectrum quinolone antibacterial agent indicated for the treatment of the following infections in adults: Pneumonia: Community Acquired Pneumonia and Nosocomial Pneumonia (mild, moderate, and severe). Note: Efficacy in patients with very severe nosocomial pneumonia and in particular infections due to less susceptible pathogens e. g. P. aeruginosa, has not been established. See also section 4. 2. Acute Exacerbations of Chronic BronchitisAcute SinusitisComplicated Intra-abdominal Infections and Acute Pelvic InfectionsSalpingitisUncomplicated Gonococcal Urethritis and CervicitisChlamydial CervicitisComplicated Skin and Soft Tissue InfectionsConsideration should be given to official guidance on the appropriate use of antibacterial agents.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J01MA13

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

147059-75-4

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-08-15

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